tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate

Catalog No.
S3615277
CAS No.
352277-93-1
M.F
C12H13ClF3NO2
M. Wt
295.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)car...

CAS Number

352277-93-1

Product Name

tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate

IUPAC Name

tert-butyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate

Molecular Formula

C12H13ClF3NO2

Molecular Weight

295.68 g/mol

InChI

InChI=1S/C12H13ClF3NO2/c1-11(2,3)19-10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18)

InChI Key

YFIFRPLTZCRQKN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F

tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a carbamate moiety linked to a phenyl ring that features both a chloro and a trifluoromethyl substituent. The molecular formula for this compound is C₁₂H₁₃ClF₃NO₂, and it has a molecular weight of approximately 295.69 g/mol .

This compound serves as an important building block in organic synthesis due to its stability and reactivity, particularly involving the fluoro and chloro functional groups. Its structural features make it a candidate for various applications in medicinal chemistry and materials science.

, primarily focusing on substitution reactions due to the presence of the chloro group. Typical reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under appropriate conditions, making it useful in synthesizing more complex molecules.
  • Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, allowing for the generation of more reactive intermediates.
  • Coupling Reactions: The compound can participate in coupling reactions with various electrophiles, expanding its utility in synthetic pathways.

Research indicates that tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate may exhibit biological activity relevant to drug discovery. Its structural characteristics suggest potential interactions with biological targets, which could lead to the development of new therapeutic agents. Studies have explored its effects on various biomolecules, although detailed mechanisms of action remain an area for further investigation .

The synthesis of tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with tert-butyl chloroformate. The general procedure is as follows:

  • Reagents: 4-chloro-3-(trifluoromethyl)aniline and tert-butyl chloroformate are used as starting materials.
  • Base: A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
  • Solvent: The reaction is commonly conducted in dichloromethane at room temperature.
  • Workup: After completion, the product is purified through standard techniques such as recrystallization or chromatography .

tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate has several applications across different fields:

  • Medicinal Chemistry: It is explored for its potential use in drug development due to its structural features that may influence biological interactions.
  • Agrochemicals: The compound may serve as an intermediate in the synthesis of agrochemical products.
  • Materials Science: Its stability and reactivity make it suitable for developing new materials with specific properties .

Several compounds share structural similarities with tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate, including:

Compound NameMolecular FormulaKey Features
Ethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamateC₁₀H₉ClF₃NO₂Lacks the tert-butyl group; may have different reactivity
tert-Butyl (4-fluoro-3-(trifluoromethyl)phenyl)carbamateC₁₂H₁₃F₄NO₂Contains a fluorine instead of chlorine; alters reactivity
N-(4-chloro-3-(trifluoromethyl)phenyl)acetamideC₁₁H₁₂ClF₃NODifferent functional group; potential variations in biological activity

Uniqueness

The uniqueness of tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate lies in its specific combination of functional groups—particularly the presence of both chloro and trifluoromethyl groups—which can influence its chemical reactivity and biological interactions differently compared to similar compounds. This distinct feature may enhance its utility in targeted applications within medicinal chemistry and materials science .

XLogP3

4.7

Dates

Modify: 2023-08-20

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